molecular formula C15H18N4O2 B2739141 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1396760-57-8

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2739141
CAS No.: 1396760-57-8
M. Wt: 286.335
InChI Key: CHPQVKRPDXSUFB-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound that features a pyrazine ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions, often using pyrazine derivatives.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled to the piperidine-pyrazine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrazin-2-yl)piperidine derivatives: These compounds share the pyrazine and piperidine rings but may differ in other functional groups.

    Furan-2-carboxamide derivatives: These compounds contain the furan ring and carboxamide group but may have different substituents.

Uniqueness

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(13-2-1-9-21-13)18-10-12-3-7-19(8-4-12)14-11-16-5-6-17-14/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPQVKRPDXSUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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